molecular formula C11H10N2O3 B2984708 N-(6-Methoxy-1,2-benzoxazol-3-yl)prop-2-enamide CAS No. 2305537-64-6

N-(6-Methoxy-1,2-benzoxazol-3-yl)prop-2-enamide

Cat. No. B2984708
CAS RN: 2305537-64-6
M. Wt: 218.212
InChI Key: CBOJKJIVIJYYPL-UHFFFAOYSA-N
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Description

Benzoxazole is a bicyclic compound consisting of fused benzene and oxazole rings . It’s an important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. One common method involves the use of 2-aminophenol as a precursor . The synthesized benzoxazole compounds are usually confirmed by IR, 1H/13C-NMR, and mass .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is planar, which makes them favorable for different mechanistic approaches in drug discovery .


Chemical Reactions Analysis

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure. For example, the molecular formula of (6-Methoxy-1,2-benzoxazol-3-yl)acetic acid is C10H9NO4 .

Mechanism of Action

The exact mechanism of action of benzoxazole derivatives can vary depending on their specific structure and the biological target. They have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Future Directions

Given the wide range of biological activities exhibited by benzoxazole derivatives, they continue to be a focus of research in medicinal chemistry . Future research will likely continue to explore new synthetic methods, novel derivatives, and their potential applications in medicine.

properties

IUPAC Name

N-(6-methoxy-1,2-benzoxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-3-10(14)12-11-8-5-4-7(15-2)6-9(8)16-13-11/h3-6H,1H2,2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJKJIVIJYYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methoxy-1,2-benzoxazol-3-yl)prop-2-enamide

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